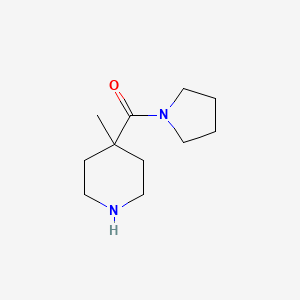

(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone

Descripción general

Descripción

(4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone: is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a pyrrolidine ring attached to a methanone group. It is primarily used in research and development within the fields of chemistry and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-methylpiperidine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the compound meets the required specifications for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

The compound has been explored as a potential ligand for dopamine D2 receptors, which are crucial in the treatment of various neurological disorders, including schizophrenia and Parkinson's disease. Research indicates that derivatives of this compound can function as functionally-biased ligands, selectively activating certain receptor pathways while inhibiting others, which may lead to fewer side effects compared to traditional treatments .

Antipsychotic Properties

Studies have shown that compounds similar to (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone exhibit antipsychotic properties. These compounds can modulate neurotransmitter systems, particularly dopaminergic pathways, making them candidates for further investigation in treating psychotic disorders .

Anticancer Research

The compound's structural characteristics allow it to interact with various biological targets implicated in cancer progression. Research has highlighted the potential of piperidine derivatives in exhibiting anti-cancer properties through mechanisms such as apoptosis induction and cell cycle arrest . For instance, studies on related compounds demonstrate their efficacy against specific cancer cell lines, suggesting that this compound could be a valuable scaffold for developing new anticancer agents.

Acetylcholinesterase Inhibition

Research indicates that this compound may inhibit acetylcholinesterase, an enzyme critical in the regulation of neurotransmission. This inhibition can enhance cholinergic transmission, offering therapeutic potential in conditions like Alzheimer's disease where acetylcholine levels are deficient. The compound's ability to penetrate the blood-brain barrier further supports its candidacy for neurodegenerative disease treatment.

Synthesis of Novel Compounds

In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its unique reactivity allows chemists to explore various chemical transformations, leading to the development of novel materials with tailored properties for pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Pyrrolidine: A five-membered nitrogen-containing heterocycle used widely in medicinal chemistry.

Piperidine: A six-membered nitrogen-containing heterocycle with applications in drug discovery and development.

Uniqueness: (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone is unique due to its combination of a piperidine and pyrrolidine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and interaction with various biological targets, making it a valuable compound in research and industrial applications .

Actividad Biológica

The compound (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone , also known as a piperidinyl derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 196.29 g/mol. The compound features a piperidine ring and a pyrrolidine ring, which contribute to its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.29 g/mol |

| Structure | Chemical Structure |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- CNS Activity : It has been shown to act as a central nervous system (CNS) depressant or stimulant depending on dosage, indicating potential use in treating neuropsychological disorders .

- Antitumor Activity : The compound has demonstrated significant anticancer properties, particularly against various cancer cell lines, including leukemia and melanoma .

- Antiviral and Antibacterial Properties : Studies have reported its effectiveness against viral infections and bacterial pathogens, suggesting its utility in infectious disease treatment .

The mechanisms of action for this compound involve:

- Dopamine Receptor Modulation : The compound acts as a ligand for dopamine D2 receptors, influencing neurotransmitter release and potentially impacting mood and behavior .

- Apoptosis Induction : Research indicates that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .

Study 1: Antitumor Activity

A study investigated the effects of this compound on A549 lung cancer cells. Results showed that the compound induced late apoptosis in approximately 42% of treated cells compared to control groups, highlighting its potential as an anticancer agent .

Study 2: CNS Effects

In another study, the compound's CNS effects were evaluated in animal models. It was found to exhibit both sedative and stimulant properties based on varying doses administered, suggesting its dual role in managing neurological conditions .

Propiedades

IUPAC Name |

(4-methylpiperidin-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-11(4-6-12-7-5-11)10(14)13-8-2-3-9-13/h12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZBMCVXUDHSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646530 | |

| Record name | (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-47-7 | |

| Record name | (4-Methylpiperidin-4-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.